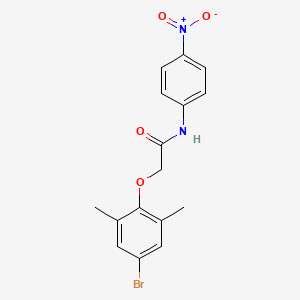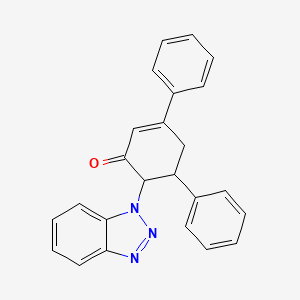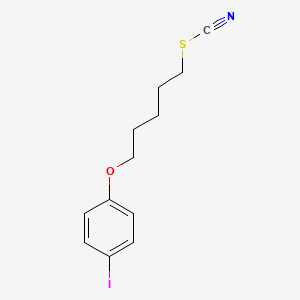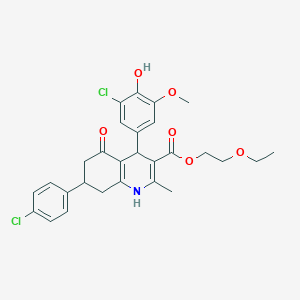![molecular formula C15H13F3N2O3S B5234276 N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5234276.png)
N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide, commonly known as PTG, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. PTG is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 385.41 g/mol. In
科学研究应用
PTG has been extensively studied for its potential use in various research applications. One of the most promising applications of PTG is as a selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose homeostasis. PTG has been shown to have a higher selectivity towards DPP-4 than other inhibitors such as sitagliptin and vildagliptin. This makes PTG a potential candidate for the treatment of type 2 diabetes.
作用机制
PTG inhibits DPP-4 by binding to the active site of the enzyme and preventing the cleavage of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This results in an increase in the levels of these hormones, which in turn stimulates insulin secretion and reduces glucagon secretion. This leads to a decrease in blood glucose levels and an improvement in glucose homeostasis.
Biochemical and Physiological Effects
PTG has been shown to have several biochemical and physiological effects. In addition to its inhibitory effects on DPP-4, PTG has also been shown to inhibit other enzymes such as neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE). PTG has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Furthermore, PTG has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the main advantages of using PTG in lab experiments is its high selectivity towards DPP-4. This makes it a useful tool for studying the role of DPP-4 in various physiological processes. Another advantage of PTG is its stability and solubility in organic solvents, which makes it easy to handle and use in experiments. However, one limitation of using PTG is its relatively high cost compared to other DPP-4 inhibitors such as sitagliptin and vildagliptin.
未来方向
There are several potential future directions for research on PTG. One area of interest is the development of PTG as a therapeutic agent for the treatment of type 2 diabetes. Further studies are needed to investigate the efficacy and safety of PTG in preclinical and clinical trials. Another area of interest is the investigation of the effects of PTG on other physiological processes such as inflammation, oxidative stress, and neuroprotection. Additionally, the development of new synthesis methods for PTG and its derivatives could lead to the discovery of new compounds with improved selectivity and efficacy.
合成方法
The synthesis of PTG involves the reaction of N-(phenylsulfonyl)glycine with 3-(trifluoromethyl)aniline in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of PTG as the final product. The purity of the synthesized PTG can be confirmed using analytical techniques such as NMR spectroscopy and HPLC.
属性
IUPAC Name |
2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O3S/c16-15(17,18)11-5-4-6-12(9-11)20(10-14(19)21)24(22,23)13-7-2-1-3-8-13/h1-9H,10H2,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUWRLBSKOOLKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N)C2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-allyl-5-{[5-(2,4-dichloro-5-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5234200.png)
![2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5234212.png)

amino]methyl}benzamide](/img/structure/B5234242.png)
![1-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5234246.png)

![methyl 4-chloro-3-[(4-iodobenzoyl)amino]benzoate](/img/structure/B5234278.png)
![N-{3-[3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl]propyl}acetamide](/img/structure/B5234282.png)

![5-[(dimethylamino)sulfonyl]-2-fluoro-N-isopropylbenzamide](/img/structure/B5234293.png)

![10-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5234302.png)